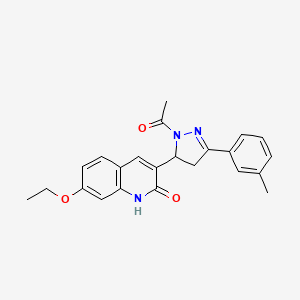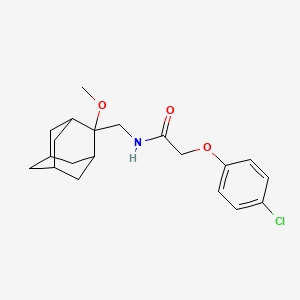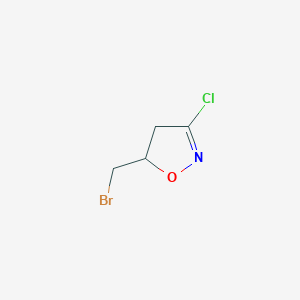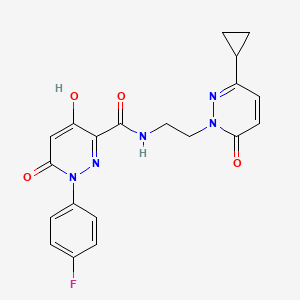
3-(1-acetyl-3-(m-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-acetyl-3-(m-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ATDHQ and is a member of the quinoline family of organic compounds. ATDHQ has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Ultrasound-assisted Synthesis and Biological Investigations
A study by Prasath et al. (2015) focuses on the synthesis of quinolinyl chalcones containing a pyrazole group through Claisen–Schmidt condensation, using ultrasonic methods. This innovative approach not only yielded high-quality compounds but also highlighted their promising anti-microbial properties, with certain compounds showing potent activity against bacterial and fungal strains. Moreover, these compounds exhibited moderate antioxidant activity, suggesting their potential application in addressing oxidative stress-related diseases (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Thermo-physical Characterization
The thermo-physical properties of oxadiazole derivatives were systematically characterized by Godhani et al. (2013), providing insights into how structural modifications influence the compounds' behavior in different solvents. This foundational knowledge is crucial for the development of new materials and for understanding the solvation dynamics of such compounds (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Antioxidant and Antimicrobial Activities
Research by Hussein et al. (2016) synthesized and characterized quinolinone derivatives to investigate their efficacy as antioxidants in lubricating greases. Their study demonstrated that these synthesized compounds could significantly enhance the oxidative stability of greases, underscoring their potential industrial application in improving the performance and lifespan of mechanical systems (Hussein, Ismail, & El-Adly, 2016).
Synthesis of Novel Antimicrobial Agents
Raju et al. (2016) developed a series of pyrazole derivatives containing a 2-methylquinoline ring system, showing significant antibacterial activity against various strains. These findings are vital for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance (Raju, Mahesh, Manjunath, & Venkata, 2016).
Catalytic Synthesis of Heterocycles
A novel mixed-ligand Cu(II) Schiff base complex was synthesized and characterized by Ebrahimipour et al. (2018), showcasing its catalytic prowess in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. The complex's efficiency and selectivity in catalysis open new avenues for the rapid synthesis of heterocyclic compounds, which are pivotal in pharmaceutical research (Ebrahimipour, Khosravan, Castro, Nejad, Dušek, & Eigner, 2018).
Propriétés
IUPAC Name |
3-[2-acetyl-5-(3-methylphenyl)-3,4-dihydropyrazol-3-yl]-7-ethoxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-4-29-18-9-8-17-11-19(23(28)24-20(17)12-18)22-13-21(25-26(22)15(3)27)16-7-5-6-14(2)10-16/h5-12,22H,4,13H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKMJQGXSQZJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-acetyl-3-(m-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2457773.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2457776.png)

![ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2457778.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2457780.png)


![3-((4-fluorophenyl)sulfonyl)-2-imino-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2457784.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2457787.png)


